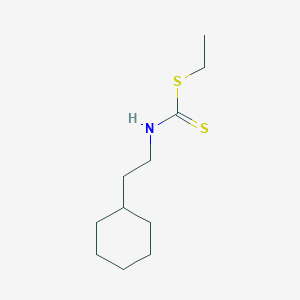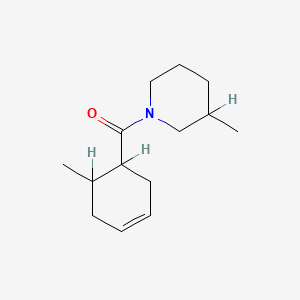
Lead(2+) neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is primarily used in industrial applications due to its unique properties, such as thermal stability and solubility in organic solvents. It is often utilized as a catalyst in various chemical reactions and as a stabilizer in polymer production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the lead compound with neodecanoic acid in an organic solvent such as toluene or xylene. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the this compound complex.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. The final product is usually purified through filtration and solvent evaporation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: this compound can be reduced to metallic lead using strong reducing agents.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead complexes with different ligands.
Aplicaciones Científicas De Investigación
Lead(2+) neodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its use in medical imaging and as a potential therapeutic agent.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and durability
Mecanismo De Acción
The mechanism by which lead(2+) neodecanoate exerts its effects involves its ability to coordinate with various ligands and participate in catalytic cycles. The lead center can undergo oxidation-reduction reactions, facilitating the transformation of substrates in catalytic processes. The neodecanoate ligand provides steric hindrance and stability to the complex, enhancing its reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
- Lead(II) acetate
- Lead(II) oxide
- Lead(II) chloride
- Lead(II) nitrate
Comparison: Lead(2+) neodecanoate is unique due to its solubility in organic solvents and its use as a catalyst and stabilizer. Unlike lead(II) acetate or lead(II) chloride, which are more commonly used in aqueous solutions, this compound is preferred in organic media. Its thermal stability and ability to enhance the properties of polymers make it distinct from other lead compounds .
Propiedades
Número CAS |
90459-25-9 |
|---|---|
Fórmula molecular |
C20H38O4Pb |
Peso molecular |
550 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)




![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)





![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
